Copper(I)-N,N'-di-sec-butylacetamidinate is a metalorganic complex primarily investigated as a precursor for the chemical vapor deposition (CVD) of copper films. [, ] This compound belongs to the class of copper(I) amidinates, which have shown promise in creating high-quality, ultra-thin copper films for various applications, particularly in microelectronics. []
Although specific synthesis methods for copper(I)-N,N'-di-sec-butylacetamidinate aren't detailed in the provided papers, the synthesis of similar copper(I) amidinate complexes often involves reacting a copper(I) halide with the corresponding lithium amidinate in an appropriate solvent. [] The reaction typically proceeds under inert atmosphere to prevent oxidation of the copper(I) species.
The thermal chemistry of copper(I)-N,N'-di-sec-butylacetamidinate has been extensively studied on various surfaces, including Cu(110) single-crystal surfaces, [] SiO2 films, [] and Ni(110) single-crystal surfaces. [] The key reactions involve:
The mechanism of copper film formation using copper(I)-N,N'-di-sec-butylacetamidinate as a precursor involves a series of surface-mediated reactions, including adsorption, ligand decomposition, and copper reduction. [, , ] The specific details of these processes can vary depending on the substrate material, temperature, and other deposition conditions.
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